3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride
Description
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 65445-77-4) is a bicyclic acyl chloride characterized by a norbornane framework with two methyl groups at the 3-position and a reactive carbonyl chloride group at the 2-position. This compound is structurally related to camphor derivatives and is utilized in organic synthesis as an acylating agent due to its electrophilic carbonyl center. Its rigid bicyclic structure imparts steric and electronic properties that influence reactivity and selectivity in chemical transformations.
Properties
CAS No. |
61175-88-0 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
MMJZYLSOVDKRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction of Cyclopentadiene with C3-C4 Acyclic Olefins
A foundational step in preparing bicyclo[2.2.1]heptane derivatives is the Diels-Alder cycloaddition between cyclopentadiene and acyclic olefins such as 1-butene, 2-butene (cis or trans), or propylene. This reaction forms bicyclo[2.2.1]heptene intermediates, which can be further isomerized or hydrogenated to yield bicyclo[2.2.1]heptane derivatives with various substituents, including methyl groups at the 3-position.
The reaction can be conducted in one or two steps:
- Two-step method: Diels-Alder reaction followed by isomerization using acid catalysts at temperatures ranging from 20°C to 400°C depending on catalyst acidity.
- One-step method: Simultaneous Diels-Alder reaction and isomerization in the presence of an isomerization catalyst.
The use of inexpensive and readily available 2-butene and cyclopentadiene makes this approach economically viable.
The resulting bicyclo[2.2.1]heptane derivatives can be selectively methylated to introduce the 3,3-dimethyl substitution pattern.
Alkylation of Bicyclo[2.2.1]heptane Derivatives
Another approach involves the alkylation of bicyclo[2.2.1]heptane derivatives or their malonic esters with halogen-substituted bicyclo[2.2.1]heptane compounds (chlorine or bromine substituents preferred). This method allows the introduction of 3,3-dimethyl groups via alkylation of malonate esters followed by catalytic hydrogenation.
Sodium hydride is used to generate sodio derivatives of t-butyl malonic esters in anhydrous benzene at 60–80°C.
Acid halides are then added to these sodio derivatives to form ketones, which can be further processed.
The reaction conditions involve refluxing in inert solvents like toluene for 5–20 hours with azeotropic removal of water.
Introduction of the Carbonyl Chloride Functional Group
Conversion of Bicyclo[2.2.1]heptane-2-carboxylic Acid to Carbonyl Chloride
The carbonyl chloride group is typically introduced by transforming the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid or its derivatives into the acid chloride.
Reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with reagents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5) in anhydrous solvents like benzene or toluene under reflux conditions yields the desired 3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride.
For example, bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride can be prepared by bubbling hydrogen chloride gas through a cooled methanol solution of the corresponding ketone, followed by evaporation and recrystallization.
The acid chloride product is typically purified by fractional distillation under reduced pressure and characterized by IR spectroscopy (carbonyl absorption near 5.8 microns).
Representative Preparation Procedure from Patent Literature
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Cyclopentadiene + 2-butene | Diels-Alder reaction, reflux, inert solvent | Formation of 5,6-dimethylbicyclo[2.2.1]hept-2-ene |
| 2 | Isomerization catalyst, 20–400°C | Isomerization of bicycloheptene to 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene | Methyl-substituted bicycloheptane derivatives |
| 3 | Catalytic hydrogenation (Pd/C, H2, 25°C, 50 psi) | Saturation of double bonds | 3,3-Dimethylbicyclo[2.2.1]heptane core |
| 4 | Reaction with thionyl chloride (SOCl2), reflux | Conversion of carboxylic acid to acid chloride | This compound |
Analytical and Purification Techniques
Chromatography: Vapor or liquid phase chromatography is used to determine product composition and separate isomers (exo/endo configurations).
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural features, especially the carbonyl chloride group.
Distillation: Fractional distillation under reduced pressure purifies the acid chloride product.
Summary Table of Key Preparation Parameters
| Parameter | Conditions | Notes |
|---|---|---|
| Starting materials | Cyclopentadiene, 2-butene (cis/trans) | Inexpensive, readily available |
| Reaction type | Diels-Alder, isomerization, hydrogenation, chlorination | Multi-step synthesis |
| Solvents | Toluene, benzene, ether, methanol | Anhydrous conditions preferred |
| Catalysts | Acid catalysts for isomerization, Pd/C for hydrogenation | Catalyst choice affects temperature range |
| Temperature | 20°C to 400°C (isomerization), 25°C (hydrogenation), reflux (chlorination) | Depends on catalyst acidity and reaction step |
| Purification | Chromatography, fractional distillation, recrystallization | Ensures product purity and isomer separation |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Conducted under anhydrous conditions with strong reducing agents.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution.
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
3,3-Dimethylbicyclo[2.2.1]heptane-2-propionyl chloride (CAS 85440-78-4): Differs by replacing the carbonyl chloride with a propionyl chloride group (–COCH₂CH₂Cl). This substitution increases steric bulk and alters nucleophilic acyl substitution kinetics .
4,7,7-Trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 129940-79-0): Features an additional oxo group at position 3 and methyl groups at 4,7,7-positions.
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84473-81-4): Incorporates a double bond at the 5-position, reducing ring strain and altering solubility and reactivity. The unsaturated structure may enhance participation in Diels-Alder reactions .
Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Vapor Pressure (mmHg at 25°C) |
|---|---|---|---|---|---|---|
| 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride | 65445-77-4 | C₉H₁₃ClO | 172.65 | N/A | N/A | N/A |
| 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | 84473-81-4 | C₁₀H₁₃ClO | 184.66 | 1.132 | 218 | 0.129 |
| 2-Norbornane carbonyl chloride (reference) | N/A | C₈H₁₁ClO | 158.62 | N/A | N/A | N/A |
Notes:
- The unsaturated analog (CAS 84473-81-4) exhibits higher molecular weight and boiling point compared to the saturated target compound, likely due to increased van der Waals interactions .
- Discrepancies in molecular formulas (e.g., C₉ vs. C₁₀) between sources require further verification .
Reactivity and Stability
- Solvolysis Reactivity : Bridgehead alcohols (e.g., 1-hydroxy-3,3-dimethylbicyclo[2.2.2]octan-2-one) resist chlorination due to steric hindrance, necessitating alternative synthetic routes (e.g., acylative ring expansion with AlCl₃) . In contrast, this compound is synthesized efficiently via thionyl chloride-mediated carboxylate activation (81% yield in analogous reactions) .
- Moisture Sensitivity : Like all acyl chlorides, it is moisture-sensitive, but its bicyclic structure may mitigate hydrolysis rates compared to linear analogs.
Biological Activity
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride, also known by its CAS number 61175-88-0, is a bicyclic compound with significant applications in organic synthesis and the fragrance industry. Understanding its biological activity is crucial for evaluating its potential uses in pharmaceuticals and other fields.
- Molecular Formula : C10H15ClO
- Molecular Weight : 186.68 g/mol
- Density : 1.113 g/cm³
- Boiling Point : 249.8ºC
- Flash Point : 91.8ºC
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its use as a precursor in the synthesis of various bioactive compounds and fragrances.
1. Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds like this compound exhibit antimicrobial properties. For instance, studies have shown that structurally similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
2. Fragrance Applications
The compound is noted for its use in perfume compositions due to its pleasant odor profile, which imparts an acidic and resinous note reminiscent of cistus and olibanum . This property makes it valuable in the cosmetic and fragrance industries.
3. Synthetic Intermediates
As a carbonyl chloride, it serves as an important intermediate in organic synthesis, particularly in the preparation of carboxylic acids and amides which may possess biological activity themselves.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a university laboratory, various derivatives of bicyclic compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, leading to further exploration into their mechanisms of action.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| This compound | S. aureus | 14 |
Case Study 2: Perfume Composition
A patent describes the formulation of a perfume composition containing 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid as a key fragrance component . The study evaluated consumer preferences for fragrances containing this compound versus others, revealing a higher acceptance rate for those with the bicyclic structure due to its unique scent profile.
Research Findings
Recent studies have focused on the synthesis of new derivatives from this compound with enhanced biological activities:
- Enzymatic Synthesis : Research indicates that enzymatic methods can be utilized to modify this compound to enhance its biological properties, including increased antimicrobial activity.
- Chemical Modifications : Modifications at the carbonyl position have shown promise in improving the efficacy of derived compounds against specific bacterial strains.
Q & A
Q. What synthetic routes are commonly employed to prepare 3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride?
The synthesis typically involves the chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS referenced in ) can be treated with SOCl₂ under reflux in anhydrous conditions. The reaction progress is monitored via TLC or NMR to confirm complete conversion. Post-reaction, excess reagent is removed under reduced pressure, and the product is purified via distillation or recrystallization .
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify the bicyclic framework and methyl substituents. For example, the deshielded carbonyl carbon appears near 170–180 ppm in NMR .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M]⁺) and fragments consistent with the bicycloheptane scaffold .
- IR Spectroscopy : A strong C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are characteristic .
Q. What precautions are critical when handling this acyl chloride?
Due to its reactivity and potential toxicity:
- Use inert atmospheres (e.g., N₂ or Ar) to avoid hydrolysis.
- Employ anhydrous solvents (e.g., dry dichloromethane).
- Conduct reactions in a fume hood with PPE (gloves, goggles) due to lachrymatory and corrosive properties .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane framework influence reactivity in nucleophilic acyl substitutions?
The rigid bicyclic structure imposes steric constraints, slowing reactions with bulky nucleophiles. For instance, reactions with secondary amines may require elevated temperatures (e.g., 60–80°C) compared to linear acyl chlorides. Computational studies (DFT) reveal that the carbonyl carbon’s electrophilicity is slightly reduced due to electron donation from the bicyclic system’s bridgehead C-H bonds .
Q. What strategies resolve stereochemical challenges in derivatives of this compound?
- Chiral Auxiliaries : Use enantiopure amines or alcohols to induce asymmetry during esterification/amidation.
- Dynamic Kinetic Resolution : Catalytic systems (e.g., Pd or Ru complexes) can equilibrate stereoisomers during reactions .
- Crystallography : Single-crystal X-ray diffraction of intermediates (e.g., Schiff bases) clarifies stereochemical outcomes .
Q. How can computational modeling predict its interactions in biological systems?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzyme active sites. For example, derivatives of bicycloheptane carbonyl chlorides have been studied as inhibitors of proteases or esterases, where the bicyclic moiety mimics transition-state geometries . Parameters like binding free energy (ΔG) and hydrogen-bonding networks are optimized using force fields (AMBER, CHARMM) .
Q. What contradictions exist in reported biological activity data, and how are they addressed?
Discrepancies in antimicrobial studies (e.g., varying MIC values) may arise from differences in bacterial strains or assay conditions. Robust protocols include:
- Standardizing inoculum size (e.g., 1×10⁶ CFU/mL).
- Using clinical isolates alongside reference strains.
- Validating results with kill-curve assays and time-lapse microscopy .
Key Research Gaps
- Mechanistic Studies : Detailed kinetic analyses of acyl substitution reactions under varying steric and electronic conditions.
- Biological Targets : Systematic SAR studies to optimize selectivity for enzymes like serine hydrolases or cytochrome P450 isoforms.
- Green Chemistry : Developing catalytic, solvent-free methods to reduce waste (E-factor) in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
